molecular formula C31H38N6O4 B009478 Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)- CAS No. 19977-12-9

Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-

Cat. No. B009478
CAS RN: 19977-12-9
M. Wt: 558.7 g/mol
InChI Key: PQHHXSOADHTJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-, commonly known as theophylline, is a xanthine derivative that has been used for centuries to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, theophylline has gained attention in the scientific community for its potential use in various other applications, including cancer treatment, neurological disorders, and as a tool in biochemical research.

Mechanism Of Action

Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to smooth muscle relaxation, bronchodilation, and anti-inflammatory effects. In cancer cells, theophylline has been shown to inhibit cell proliferation and induce apoptosis.

Biochemical And Physiological Effects

Theophylline has various biochemical and physiological effects, including bronchodilation, increased heart rate, and increased blood pressure. Theophylline also has anti-inflammatory effects and can inhibit the release of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

Theophylline has several advantages for lab experiments, including its low cost and availability. Theophylline is also relatively stable and can be easily synthesized. However, theophylline has limitations, including its narrow therapeutic window and potential for toxicity.

Future Directions

There are several future directions for research on theophylline. One area of research is the development of more selective phosphodiesterase inhibitors that can target specific isoforms of the enzyme. Another area of research is the development of theophylline derivatives with improved efficacy and reduced toxicity. Additionally, research on theophylline's potential use in neurological disorders and cancer treatment is ongoing.

Synthesis Methods

Theophylline can be synthesized through various methods, including the Fischer indole synthesis and the condensation of 1,3-dimethylxanthine with ethylenediamine. One of the most common methods involves the reaction of theobromine with chloroacetyl chloride, followed by reaction with p-isopropylbenzylamine and benzoylation.

Scientific Research Applications

Theophylline has been extensively studied for its potential use in cancer treatment. Research has shown that theophylline can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Theophylline has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

19977-12-9

Product Name

Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-

Molecular Formula

C31H38N6O4

Molecular Weight

558.7 g/mol

IUPAC Name

[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propan-2-yl] benzoate

InChI

InChI=1S/C31H38N6O4/c1-22(2)24-12-10-23(11-13-24)18-35-14-16-36(17-15-35)19-26(41-30(39)25-8-6-5-7-9-25)20-37-21-32-28-27(37)29(38)34(4)31(40)33(28)3/h5-13,21-22,26H,14-20H2,1-4H3

InChI Key

PQHHXSOADHTJQU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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